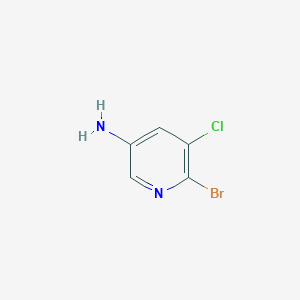

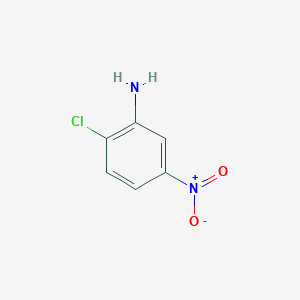

6-Bromo-5-chloropyridin-3-amine

Übersicht

Beschreibung

6-Bromo-5-chloropyridin-3-amine is a compound that is likely to be of interest due to its halogenated pyridine structure, which can serve as a versatile intermediate in organic synthesis. Although the provided papers do not directly discuss 6-Bromo-5-chloropyridin-3-amine, they do provide insights into the chemistry of related halogenated pyridines and pyrimidines, which can be used to infer potential reactivity and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves regioselective displacement reactions and condensation reactions. For instance, the regioselective displacement of ammonia with a halogenated pyrimidine resulted in the formation of a substituted aminopyrimidine . Similarly, the synthesis of an unsymmetrical tripod ligand involved classical condensation and protection/deprotection sequences . These methods could potentially be adapted for the synthesis of 6-Bromo-5-chloropyridin-3-amine.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using X-ray crystallography. For example, a Schiff base compound related to the target molecule was found to have a nearly coplanar arrangement of benzene and pyridine rings . This suggests that 6-Bromo-5-chloropyridin-3-amine could also exhibit interesting structural features that could be elucidated by similar crystallographic techniques.

Chemical Reactions Analysis

The reactivity of halogenated pyridines and pyrimidines is highlighted by their ability to undergo further chemical transformations. For instance, brominated compounds have been shown to participate in aziridination or displacement reactions with amines . Additionally, the reactivity of bromopyrimidines in aminolysis reactions has been reported, with bromopyrimidines being more reactive than their chloro counterparts . These findings suggest that 6-Bromo-5-chloropyridin-3-amine could be reactive in similar aminolysis reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-Bromo-5-chloropyridin-3-amine are not discussed in the provided papers, the properties of structurally similar compounds can provide some insights. For example, the presence of halogen atoms is known to influence the density, melting point, and solubility of such compounds . Additionally, the presence of intramolecular hydrogen bonding, as observed in the crystal structure of a related compound, could affect the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Selective Amination Reactions

Amination of polyhalopyridines, such as the process catalyzed by a palladium-Xantphos complex, demonstrates the utility of halogenated pyridines in synthesizing amino-substituted pyridines, which are valuable in pharmaceuticals and agrochemicals. The high yield and selectivity of these reactions underscore the importance of precise control over substitution patterns for the synthesis of complex molecules (Ji, Li, & Bunnelle, 2003).

Mechanistic Insights into Halopyridine Aminations

Research on the rearrangements during aminations of halopyridines, potentially involving pyridyne intermediates, provides critical insights into reaction mechanisms. Such understanding aids in the development of new synthetic pathways and the optimization of existing reactions, contributing to the synthesis of novel heterocyclic compounds (Pieterse & Hertog, 2010).

Microwave-Assisted Organic Synthesis

Microwave-assisted amination of 3-bromo-2-chloropyridine with various substituted aminoethanols showcases the advancements in organic synthesis techniques. Microwave irradiation offers a faster, more efficient route to aminated pyridines, highlighting the compound's role in facilitating rapid synthesis of potentially bioactive molecules (Kim et al., 2010).

Electrocatalysis in Organic Synthesis

Electrocatalytic synthesis research, such as the electrosynthesis of 6-aminonicotinic acid from bromo and chloropyridines, indicates the potential for 6-Bromo-5-chloropyridin-3-amine in electrochemical applications. This method presents a green chemistry approach, reducing the need for harsh reagents and conditions in the functionalization of pyridines (Gennaro et al., 2004).

Safety And Hazards

6-Bromo-5-chloropyridin-3-amine is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

6-bromo-5-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBNUDFDLHULJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562009 | |

| Record name | 6-Bromo-5-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-chloropyridin-3-amine | |

CAS RN |

130284-52-5 | |

| Record name | 6-Bromo-5-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-bromo-3-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-7-[4-(tetrahydrofurfuryloxy)phenyl]-1,5-dioxa-S-indacen-2,6-dione](/img/structure/B146359.png)